molecular formula C11H13NO3 B13512114 Methyl 4-amino-3-cyclopropoxybenzoate

Methyl 4-amino-3-cyclopropoxybenzoate

Cat. No.: B13512114
M. Wt: 207.23 g/mol
InChI Key: VQFIVNFCNNEKRE-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-cyclopropoxybenzoate is an organic compound with a unique structure that includes a cyclopropoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-cyclopropoxybenzoate typically involves the esterification of 4-amino-3-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-cyclopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-cyclopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropoxy group may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

    Methyl 4-amino-3-methylbenzoate: Similar structure but with a methyl group instead of a cyclopropoxy group.

    Methyl 4-amino-3-iodobenzoate: Contains an iodine atom, which can be used for radiolabeling in medical imaging.

    Methyl 4-amino-3-nitrobenzoate: Contains a nitro group, which can be used for further chemical modifications.

Uniqueness: Methyl 4-amino-3-cyclopropoxybenzoate is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-amino-3-cyclopropyloxybenzoate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3

InChI Key

VQFIVNFCNNEKRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC2CC2

Origin of Product

United States

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